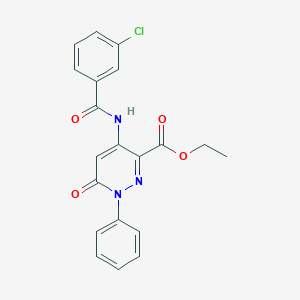![molecular formula C21H19N5O3S2 B2435482 ethyl 4-[({[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate CAS No. 886939-13-5](/img/structure/B2435482.png)
ethyl 4-[({[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including an ethyl ester, a pyrrole ring, a thiophene ring, a triazole ring, and an amide linkage . These functional groups could potentially confer a variety of chemical properties to the molecule.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings and functional groups. The presence of nitrogen and sulfur atoms within the rings would create regions of electron density that could participate in various chemical reactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich heterocyclic rings and the various functional groups. For example, the pyrrole and thiophene rings might undergo electrophilic aromatic substitution, while the ester and amide groups could participate in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and heteroatoms might increase its solubility in polar solvents .Applications De Recherche Scientifique
Molecular Structure and Docking Studies
Ethyl 4-[({[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate has been studied using FT-IR and FT-Raman spectra to understand its molecular structure. These studies, along with natural bond orbital analysis, help in understanding the stability of the molecule arising from hyperconjugative interactions and charge delocalization. Molecular electrostatic potential, nonlinear optical properties, and frontier molecular orbitals of the compound are also studied at the DFT level, revealing potential sites for nucleophilic attack and significant nonlinear optical properties. Molecular docking studies suggest potential inhibitory activity against pyrrole inhibitor (El-Azab et al., 2016).
Synthesis in Green Chemistry
Research in green chemistry has developed a metal-free method for synthesizing polysubstituted pyrrole derivatives, which is relevant to the compound . This method involves intermolecular cycloaddition and uses surfactants in an aqueous medium, highlighting an environmentally friendly approach to synthesizing such compounds (Kumar et al., 2017).
Antibacterial and Antifungal Potential
The compound has been investigated for potential antimicrobial properties. New derivatives synthesized from this compound have been screened for antibacterial and antifungal activities against various microorganisms, indicating its potential use in the development of new antimicrobial agents (Desai et al., 2007).
Applications in Heterocyclic Synthesis
The compound is significant in the field of heterocyclic synthesis. Research has been conducted on the synthesis of various heterocyclic systems incorporating similar molecular structures, indicating its relevance in creating new chemical entities with potential biological activities (Postovskii et al., 1977).
Asymmetric Synthesis for Alkaloid Construction
Asymmetric intramolecular Michael reaction of compounds related to ethyl 4-[({[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is explored to construct chiral building blocks for alkaloid synthesis. This showcases its use in developing complex organic molecules (Hirai et al., 1992).
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-[[2-[(4-pyrrol-1-yl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S2/c1-2-29-20(28)15-7-9-16(10-8-15)22-18(27)14-31-21-24-23-19(17-6-5-13-30-17)26(21)25-11-3-4-12-25/h3-13H,2,14H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMYVZBUSCPXLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-[({[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

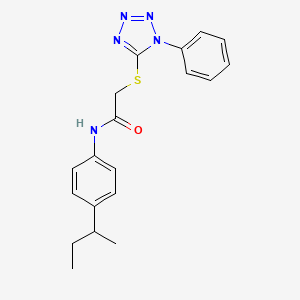
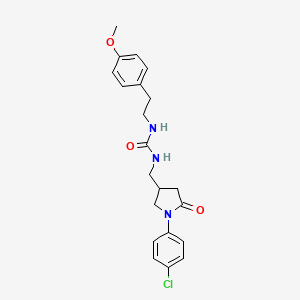
![ethyl 3-(1,7-dimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)propanoate](/img/structure/B2435402.png)
![N-(4-methylphenyl)-3-{[2-(4-methylphenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2435404.png)
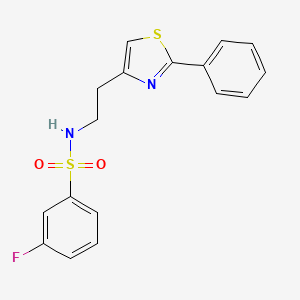
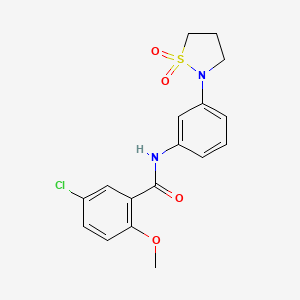

![8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-heptyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![3-(2-methoxyphenyl)-5-methyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2435412.png)
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2435414.png)

![8-(furan-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2435417.png)

